molecular formula C20H19ClN2O2 B11652987 3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

Katalognummer: B11652987
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: NPJUKYUUUWSATJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, dimethylphenyl groups, and a pyrrole-dione core.

Vorbereitungsmethoden

The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole-dione core, followed by the introduction of the chloro and dimethylphenyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism by which 3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. The chloro and dimethylphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and chemical properties, which influence their reactivity and applications.

Eigenschaften

Molekularformel

C20H19ClN2O2

Molekulargewicht

354.8 g/mol

IUPAC-Name

3-chloro-4-(2,3-dimethylanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C20H19ClN2O2/c1-11-7-5-9-15(13(11)3)22-18-17(21)19(24)23(20(18)25)16-10-6-8-12(2)14(16)4/h5-10,22H,1-4H3

InChI-Schlüssel

NPJUKYUUUWSATJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3C)C)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.